ethyl 2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate
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Overview
Description
Ethyl 2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate is a complex organic compound with a unique structure that combines elements of benzoxazole and pyridine. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of ethyl 2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-aminophenol with 2-chlorobenzoyl chloride to form an intermediate, which is then cyclized to produce the benzoxazole core. Subsequent reactions with ethyl chloroformate and other reagents yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .
Chemical Reactions Analysis
Ethyl 2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate has several scientific research applications:
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, it may interfere with signaling pathways that regulate cell growth and apoptosis, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Ethyl 2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate can be compared with other benzoxazole derivatives, such as:
Ethyl 2-[(4-chlorobenzoyl)amino]benzoate: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Methyl 2-[(2-chlorobenzoyl)amino]benzoate: A methyl ester analog with potentially different pharmacokinetic properties.
2-[(2-chlorobenzoyl)amino]benzoxazole: Lacks the ethyl ester group, which may affect its solubility and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting biological activities.
Properties
Molecular Formula |
C21H15ClN2O5 |
---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-1-oxopyrido[2,1-b][1,3]benzoxazole-4-carboxylate |
InChI |
InChI=1S/C21H15ClN2O5/c1-2-28-21(27)13-11-15(23-18(25)12-7-3-4-8-14(12)22)19(26)24-16-9-5-6-10-17(16)29-20(13)24/h3-11H,2H2,1H3,(H,23,25) |
InChI Key |
FSIOAUQIABKEED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=CC=CC=C3O2)C(=O)C(=C1)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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